molecular formula C11H17NO B570386 (S)-4-(2-Methyl-butoxy)-phenylamine CAS No. 112418-54-9

(S)-4-(2-Methyl-butoxy)-phenylamine

Cat. No. B570386
M. Wt: 179.263
InChI Key: DROCLXOXZQSXQJ-VIFPVBQESA-N
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Description

(S)-4-(2-Methyl-butoxy)-phenylamine is a chemical compound that has gained significant attention in scientific research in recent years. It is commonly referred to as MBPA, and it is a chiral amine that has a wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The compound is synthesized using a specific method, and it has been found to have unique biochemical and physiological effects that make it a promising candidate for future research.

Mechanism Of Action

The exact mechanism of action of (S)-4-(2-Methyl-butoxy)-phenylamine is not fully understood. However, it is believed to work by inhibiting the production of certain enzymes and proteins that are involved in inflammation and pain. It may also work by interacting with specific receptors in the nervous system that are involved in pain perception.

Biochemical And Physiological Effects

Studies have shown that (S)-4-(2-Methyl-butoxy)-phenylamine has a range of biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models, making it a promising candidate for the development of new drugs for the treatment of inflammatory and painful conditions. It has also been found to have insecticidal properties, making it a potential candidate for use in pest control.

Advantages And Limitations For Lab Experiments

One of the main advantages of (S)-4-(2-Methyl-butoxy)-phenylamine is its potent anti-inflammatory and analgesic properties. This makes it a promising candidate for the development of new drugs for the treatment of inflammatory and painful conditions. However, one of the limitations of the compound is its relatively complex synthesis method, which can make it difficult to produce in large quantities.

Future Directions

There are many potential future directions for research on (S)-4-(2-Methyl-butoxy)-phenylamine. One area of interest is the development of new drugs based on the compound's anti-inflammatory and analgesic properties. Another area of interest is the development of new insecticides based on the compound's insecticidal properties. Additionally, the compound's unique properties make it a promising candidate for use in materials science, and research in this area is also likely to continue in the future.

Synthesis Methods

The synthesis of (S)-4-(2-Methyl-butoxy)-phenylamine involves a series of chemical reactions that are carried out under specific conditions. The process starts with the reaction of 2-methyl-1-butanol with sodium hydride to produce 2-methyl-1-butylsodium. This is then reacted with 4-nitrophenyl chloride to produce 4-nitrophenyl-2-methyl-1-butyl ether. The final step involves the reduction of the nitro group to an amine using a suitable reducing agent. The resulting product is (S)-4-(2-Methyl-butoxy)-phenylamine.

Scientific Research Applications

(S)-4-(2-Methyl-butoxy)-phenylamine has been extensively studied for its potential applications in various scientific fields. In pharmaceuticals, it has been found to have potent anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs. In agrochemicals, it has been found to have insecticidal properties that can be used to control pests. In materials science, it has been found to have unique properties that make it suitable for use in the production of polymers and other materials.

properties

IUPAC Name

4-[(2S)-2-methylbutoxy]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-3-9(2)8-13-11-6-4-10(12)5-7-11/h4-7,9H,3,8,12H2,1-2H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DROCLXOXZQSXQJ-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)COC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)COC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-4-(2-Methyl-butoxy)-phenylamine

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